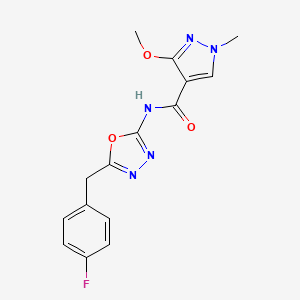

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

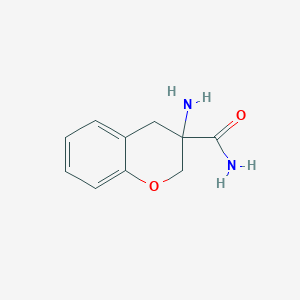

“N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including a fluorobenzyl group, an oxadiazole ring, a methoxy group, a methyl group, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings suggests that the compound would have a rigid, planar structure in these regions. The fluorobenzyl and methoxy groups could introduce some steric hindrance, potentially affecting the compound’s conformation and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions . The carboxamide group could participate in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Bactericide in Agriculture

This compound, also known as Fubianezuofeng (FBEZF), is a novel bactericide that exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak . It has half-maximal effective concentration (EC50) values of 1.07 µg/mL and 7.14 µg/mL, respectively, which are superior to commercial bactericides .

Hydrolysis and Photolysis Kinetics

The hydrolysis and photolysis kinetics of this compound in water have been investigated in detail . The hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature were found to be significant . This research can be helpful for its safety assessment and increase the understanding of FBEZF in water environments .

Identification of Degradation Products

The degradation products of this compound were identified using ultra-high-performance liquid chromatography coupled with an Orbitrap high-resolution mass spectrometer . One degradation product was extracted and further analyzed by 1H-NMR, 13C-NMR, 19F-NMR, and MS . The degradation product was identified as 2-(4-fluorobenazyl)-5-methoxy-1,3,4-oxadiazole .

Protective Effects on Ischemic Stroke

A novel S-allyl-l-cysteine (SAC) and gallic acid conjugate S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC) has been designed, synthesized, and biologically evaluated . The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release .

Activation of PI3K/AKT Pathway

MTC significantly increased PI3K and p-AKT protein levels by activating the PI3K/AKT pathway . This activation can substantially accelerate the degradation of the compound .

Mitochondrial Pro-Apoptotic Proteins Regulation

MTC reduced the levels of mitochondrial pro-apoptotic proteins Bax and Bim while increasing the levels of anti-apoptotic protein Bcl-2 . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma .

Decrease in Endoplasmic Reticulum Stress

MTC decreased the endoplasmic reticulum stress (ERS), which in turn increased the survival rate of nerve cells . This protected the neurons from ischemic injury .

Activation of MEK-ERK Signaling Pathway

MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat . The pretreatment of MEK-ERK pathway inhibitor PD98059 and PI3K/AKT pathway inhibitor LY294002 partially attenuated the protective effect of MTC .

Safety and Hazards

Zukünftige Richtungen

The study of novel compounds like “N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” could lead to the discovery of new drugs or materials. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .

Eigenschaften

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-21-8-11(14(20-21)23-2)13(22)17-15-19-18-12(24-15)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSJLNAWMLKPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)

![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)